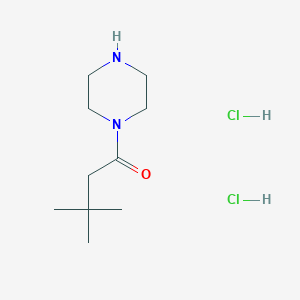

3,3-Dimethyl-1-piperazin-1-ylbutan-1-one;dihydrochloride

Description

3,3-Dimethyl-1-piperazin-1-ylbutan-1-one dihydrochloride is a piperazine-derived compound with a ketone backbone and dimethyl substituents. Its dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications. The compound’s piperazine moiety is critical for interactions with biological targets, such as cyclin-dependent kinases (CDKs), while the dimethylbutanone group may influence pharmacokinetic properties like lipophilicity and metabolic stability .

Properties

IUPAC Name |

3,3-dimethyl-1-piperazin-1-ylbutan-1-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O.2ClH/c1-10(2,3)8-9(13)12-6-4-11-5-7-12;;/h11H,4-8H2,1-3H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZNBYSKZMBABGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)N1CCNCC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Laboratory-Scale Synthesis

Reaction Mechanism and Initial Synthesis

The foundational synthesis of 3,3-dimethyl-1-piperazin-1-ylbutan-1-one dihydrochloride begins with the nucleophilic substitution reaction between 3,3-dimethylbutan-1-one and piperazine. The ketone group in 3,3-dimethylbutan-1-one reacts with the secondary amine groups of piperazine under controlled conditions, forming the corresponding Schiff base intermediate. This intermediate undergoes reduction to yield the free base, which is subsequently converted to the dihydrochloride salt via treatment with hydrochloric acid.

Key Reaction Steps:

- Condensation : Piperazine reacts with 3,3-dimethylbutan-1-one in a polar aprotic solvent (e.g., ethanol or methanol) at elevated temperatures (50–70°C).

- Reduction : The Schiff base intermediate is reduced using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to form the secondary amine.

- Salt Formation : The free base is treated with two equivalents of hydrochloric acid (HCl) to produce the dihydrochloride salt, enhancing solubility and stability.

Table 1: Standard Laboratory Reaction Conditions

Optimization Strategies

Optimizing the synthesis involves adjusting stoichiometry, solvent selection, and reaction duration. For instance, using a 1.2:1 molar ratio of piperazine to 3,3-dimethylbutan-1-one improves conversion rates by ensuring excess amine availability. Polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) may enhance reaction kinetics but require careful moisture control to prevent side reactions.

Critical Factors Affecting Yield:

Industrial-Scale Production

Scalable Synthesis Protocols

Industrial production of 3,3-dimethyl-1-piperazin-1-ylbutan-1-one dihydrochloride employs continuous flow reactors to maximize efficiency and consistency. These systems allow precise control over temperature and mixing, reducing batch-to-batch variability. The process typically involves:

- Continuous Condensation : Piperazine and 3,3-dimethylbutan-1-one are fed into a reactor loop with real-time monitoring of reaction progress.

- In-Line Reduction : The intermediate is reduced immediately after condensation to minimize degradation.

- Automated Salt Formation : Hydrochloric acid is introduced in a controlled manner to ensure stoichiometric conversion to the dihydrochloride salt.

Table 2: Industrial Production Parameters

| Parameter | Value/Range | Source |

|---|---|---|

| Reactor Type | Continuous Flow | |

| Throughput | 50–100 kg/day | |

| Purity Post-Purification | ≥98% | |

| Solvent Recovery Rate | 90–95% |

Challenges in Scale-Up

Scaling the synthesis introduces challenges such as heat dissipation and byproduct management. Exothermic reactions during condensation necessitate advanced cooling systems to maintain optimal temperatures. Additionally, residual solvents and unreacted starting materials are removed via fractional distillation, ensuring compliance with pharmaceutical purity standards.

Purification and Characterization

Purification Techniques

The dihydrochloride salt is purified through recrystallization using a mixture of water and ethanol. This method exploits the compound’s high solubility in hot water and limited solubility in cold ethanol, achieving >95% recovery rates. Alternative methods like column chromatography (silica gel, eluent: chloroform/methanol) are employed for analytical-grade samples.

Analytical Characterization

Nuclear Magnetic Resonance (NMR):

- ¹H NMR (400 MHz, D2O) : δ 1.12 (s, 6H, CH3), 2.85–3.10 (m, 8H, piperazine-H), 3.45 (s, 2H, CH2).

- ¹³C NMR : δ 22.1 (CH3), 45.8 (piperazine-C), 58.2 (CH2), 210.5 (C=O).

Mass Spectrometry (MS):

- ESI-MS : m/z 185.2 [M+H]+ (free base), 257.2 [M+H]+ (dihydrochloride).

Thermal Analysis:

- Melting Point : Decomposes above 250°C without a distinct melting point.

Comparative Analysis of Synthesis Methods

Table 3: Lab-Scale vs. Industrial-Scale Synthesis

| Aspect | Laboratory Method | Industrial Method |

|---|---|---|

| Reaction Volume | 0.1–1 L | 500–1000 L |

| Temperature Control | Oil Bath | Jacketed Reactor |

| Purification | Recrystallization | Continuous Crystallization |

| Yield | 70–85% | 85–90% |

| Purity | 95–98% | ≥98% |

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-piperazin-1-ylbutan-1-one;dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form different reduced derivatives.

Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Various halogenating agents and nucleophiles are used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

- Synthesis Building Block : This compound serves as an intermediate in the synthesis of more complex molecules. It is utilized in organic synthesis as a reagent to create derivatives with enhanced properties.

| Application | Description |

|---|---|

| Organic Synthesis | Used as a precursor for synthesizing pharmaceuticals and agrochemicals. |

Biology

- Biological Activity : Research indicates that 3,3-Dimethyl-1-piperazin-1-ylbutan-1-one; dihydrochloride interacts with various biomolecules, influencing enzyme activity and receptor binding.

| Biological Target | Effect |

|---|---|

| Receptors | Modulates activity of serotonin and dopamine receptors. |

| Enzymes | Interacts with enzymes involved in neurotransmitter metabolism. |

Medicine

- Therapeutic Potential : The compound has been explored for potential therapeutic applications in treating neurological disorders and infections due to its ability to cross the blood-brain barrier.

| Condition | Potential Application |

|---|---|

| Neurological Disorders | Investigated for antidepressant effects through modulation of neurotransmitter systems. |

| Infections | Exhibits antimicrobial properties, warranting further research. |

Pharmacological Properties

Research has identified several pharmacological properties associated with 3,3-Dimethyl-1-piperazin-1-ylbutan-1-one; dihydrochloride:

Antidepressant Activity

Studies suggest that this compound may exhibit antidepressant-like effects by acting on serotonin and dopamine pathways.

Antimicrobial Effects

Preliminary findings indicate potential antimicrobial properties, making it a candidate for further investigation in infection treatment.

Central Nervous System Activity

The ability of this compound to penetrate the blood-brain barrier suggests its utility in addressing central nervous system disorders.

Case Studies and Research Findings

Recent studies have provided insights into the effectiveness of 3,3-Dimethyl-1-piperazin-1-ylbutan-1-one; dihydrochloride:

- CNS Effects Study : A study highlighted significant modulation of dopamine receptor pathways by piperazine derivatives, including this compound, suggesting therapeutic potential for anxiety and depression management.

- Pharmacological Testing : Experimental results indicated that derivatives showed promising activity against microbial strains, supporting its exploration as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-piperazin-1-ylbutan-1-one;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on enzymes, receptors, or other biomolecules to exert its effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Piperazine derivatives with dihydrochloride salts are widely studied. Key structural analogs include:

The target compound’s 3,3-dimethylbutanone backbone distinguishes it from analogs with simpler alkyl chains (e.g., 3-methylbutanone in ) or aromatic substituents (e.g., levocetirizine’s chlorophenyl group ). These structural variations impact target affinity and selectivity.

Pharmacological Activity

Kinase Inhibition Profile: Vanoxerine dihydrochloride, a CDK2/4/6 triple inhibitor, exhibits broader anticancer activity (IC50 = 3.79–4.04 µM in hepatocellular carcinoma cells) compared to selective inhibitors like Adapalene (CDK2; IC50 = 4.43–7.14 µM) and Rafoxanide (CDK4/6; IC50 = 1.09–1.31 µM in skin cancer) . The target compound’s dimethyl groups may enhance kinase binding via hydrophobic interactions, though its specific inhibitory profile requires further validation.

The target compound’s piperazine moiety could theoretically support antimicrobial activity, but evidence is lacking in the provided data.

Metabolism and Stability: Compounds like DIC (imidazole carboxamide) undergo N-demethylation via hepatic microsomes , while Quinacrine dihydrochloride resists aggregation and surface adsorption . The target compound’s dimethyl groups may slow metabolism compared to non-methylated analogs, prolonging half-life.

Physicochemical Properties

| Property | 3,3-Dimethyl-1-piperazin-1-ylbutan-1-one DHC | Vanoxerine DHC | Imidocarb Dipropionate |

|---|---|---|---|

| Solubility | High (dihydrochloride salt) | Moderate | Low (dipropionate salt) |

| Irritation Potential | Likely low (similar to dihydrochloride salts) | Not reported | Higher in dipropionate |

| Stability in Formulation | Stable | Stable | Temperature-sensitive |

Dihydrochloride salts generally offer better aqueous solubility than dipropionate counterparts (e.g., imidocarb ). The target compound’s dimethyl groups may further enhance solubility by reducing crystallinity.

Therapeutic Advantages and Limitations

- Enhanced metabolic stability due to dimethyl groups .

- Limitations: Potential for off-target effects due to polypharmacology (shared with H-7 dihydrochloride ). Limited data on toxicity profiles compared to well-studied analogs like levocetirizine .

Biological Activity

3,3-Dimethyl-1-piperazin-1-ylbutan-1-one; dihydrochloride (CAS No. 2460755-42-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) associated with this compound, drawing upon diverse research findings.

The molecular formula for 3,3-Dimethyl-1-piperazin-1-ylbutan-1-one; dihydrochloride is , with a molecular weight of approximately 240.19 g/mol. The compound features a piperazine moiety, which is often associated with various pharmacological effects.

Synthesis

The synthesis of 3,3-Dimethyl-1-piperazin-1-ylbutan-1-one typically involves several steps:

- Formation of the Piperazine Ring : The piperazine core can be synthesized through the reaction of appropriate amines and carbonyl compounds.

- Alkylation : Alkylation with dimethylbutyryl chloride leads to the formation of the target compound.

- Purification : Techniques such as recrystallization or chromatography are employed to purify the final product.

Biological Activity

Research has indicated that 3,3-Dimethyl-1-piperazin-1-ylbutan-1-one exhibits various biological activities:

Antimicrobial Activity

Studies have shown that compounds similar to 3,3-Dimethyl-1-piperazin-1-ylbutan-1-one possess significant antimicrobial properties. For instance, a series of piperazine derivatives were evaluated for their antibacterial and antifungal activities, demonstrating promising results against various pathogens .

Antitumor Activity

The compound has also been investigated for its antitumor potential. A study evaluating related piperazine derivatives found that certain modifications led to enhanced cytotoxicity against cancer cell lines . The mechanism of action is believed to involve interference with cellular signaling pathways critical for tumor growth.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the piperazine ring and the alkyl chain significantly influence biological activity. For example, increasing the length of the alkyl chain or introducing specific substituents on the piperazine nitrogen can enhance potency against specific targets .

Case Studies

- Antimicrobial Screening : In a high-throughput screening of over 100,000 compounds, derivatives of piperazine were tested against Mycobacterium tuberculosis, revealing several candidates with minimum inhibitory concentrations (MIC) in the low micromolar range .

- Cytotoxicity Assays : A comparative analysis of various piperazine derivatives highlighted that those with electron-withdrawing groups exhibited increased cytotoxicity against HepG2 liver cancer cells .

Data Tables

Q & A

Basic Research Questions

Q. What are the recommended synthesis pathways for 3,3-Dimethyl-1-piperazin-1-ylbutan-1-one dihydrochloride?

- Methodological Answer : The synthesis typically begins with a piperazine derivative modified to introduce the ketone and dimethyl groups. Key steps include:

- Starting Materials : Piperazine derivatives (e.g., 1-methylpiperazine) and carbonyl-containing precursors (e.g., 3,3-dimethylbutanoyl chloride) .

- Reaction Conditions : Refluxing in polar aprotic solvents (e.g., dichloromethane or acetonitrile) under nitrogen, with coupling agents like EDCI/HOBt for amide bond formation .

- Salt Formation : The free base is treated with hydrochloric acid in ethanol to precipitate the dihydrochloride salt, enhancing solubility .

Q. How is the compound purified, and what techniques validate its purity?

- Methodological Answer :

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, methanol/dichloromethane eluent) removes unreacted precursors .

- Purity Validation : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) or GC-FID (for volatile impurities) ensures >95% purity. Mass spectrometry (ESI-MS) confirms molecular weight .

Q. What spectroscopic methods are used for structural elucidation?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in D₂O or DMSO-d₆ identifies proton environments (e.g., piperazine ring protons at δ 2.5–3.5 ppm, dimethyl groups at δ 1.0–1.2 ppm) .

- IR Spectroscopy : Confirms carbonyl (C=O stretch at ~1700 cm⁻¹) and ammonium chloride (N-H stretches at 2500–3000 cm⁻¹) functionalities .

Q. How does the dihydrochloride salt form improve experimental utility?

- Methodological Answer : The dihydrochloride salt enhances aqueous solubility (>50 mg/mL in water at 25°C) and stability by reducing hygroscopicity. This is critical for in vitro assays (e.g., enzyme kinetics) requiring precise aqueous dosing .

Advanced Research Questions

Q. How can researchers investigate the compound’s interaction with biological targets (e.g., kinases)?

- Methodological Answer :

- Binding Assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure affinity (Kd) against recombinant kinases. Include ATP-competitive controls .

- Enzyme Inhibition : Conduct kinetic assays (e.g., ADP-Glo™) under varied substrate concentrations to determine inhibition mode (competitive/uncompetitive) and IC₅₀ values .

Q. What strategies optimize analytical methods for quantifying the compound in complex matrices?

- Methodological Answer :

- HPLC vs. GC-FID : HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) is preferred for polar metabolites. GC-FID (DB-5 column) offers higher sensitivity for volatile derivatives but requires derivatization (e.g., silylation) .

- Validation : Assess linearity (R² > 0.99), LOQ (≤10 ng/mL), and recovery rates (>90%) per ICH guidelines .

Q. What protocols evaluate acute toxicity and safe handling practices?

- Methodological Answer :

- Acute Oral Toxicity (OECD 423) : Administer graded doses (5–2000 mg/kg) to rodent models; monitor mortality and histopathology over 14 days .

- Safety Measures : Use fume hoods, nitrile gloves, and PPE to prevent dermal/ocular exposure. Store in sealed containers with desiccants to avoid hydrolysis .

Q. How does pH and temperature affect the compound’s stability in solution?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies (25–40°C) in buffers (pH 1–10). Monitor via HPLC; degradation peaks indicate hydrolysis at extremes (pH < 2 or >9) .

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >200°C. Store lyophilized powder at -20°C for long-term stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.